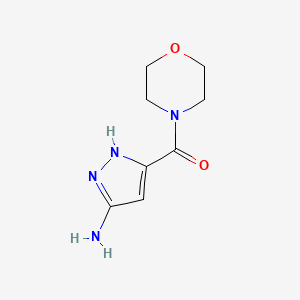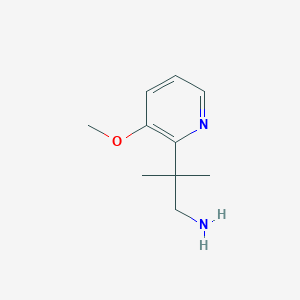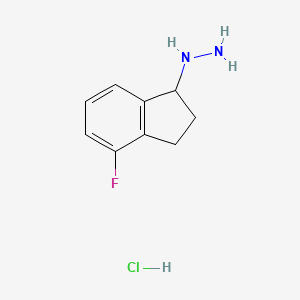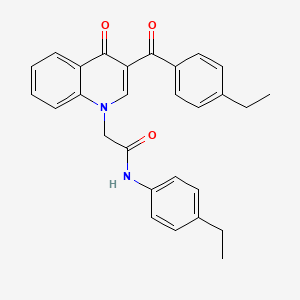
(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, one study reported an efficient one-pot two-step synthesis of a pyrazole derivative in good yield by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary greatly depending on the substituents attached to the pyrazole ring. For example, one compound, (3-amino-1H-pyrazol-4-yl)phenylMethanone, has a molecular formula of C10H9N3O .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield different compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on their structure. For example, (5-Bromopyridin-3-yl)(morpholino)methanone has a molecular weight of 271.11 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of derivatives involving "(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone" has been extensively studied. For instance, Tang et al. (2018) synthesized a related compound through condensation and amination processes, demonstrating its antitumor activity against several cancer cell lines (Tang & Fu, 2018).
- Xu et al. (2012) reported on the synthesis and crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, which share structural motifs with the target compound. Their study highlighted the importance of π–π interactions and hydrogen bonds in stabilizing the molecular structures (Xu, Yang, Jiang, & Ke, 2012).
Biological Activities
- The enzyme inhibitory activities of certain derivatives have been explored, showing potential as enzyme inhibitors. For example, Cetin et al. (2021) investigated thiophene-based heterocyclic compounds for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating the versatility of pyrazole derivatives in designing enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
- The antimicrobial and anticancer properties of novel pyrazole derivatives were also evaluated, showing significant activity against various microbial strains and cancer cell lines. This suggests the potential therapeutic applications of these compounds in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiproliferative Activity
- Another study by Prasad et al. (2018) synthesized a novel heterocycle and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques, and the study provides insights into the molecular interactions contributing to its biological activity (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazole derivatives have a wide range of applications and continue to be an area of active research. They have been used in the development of new drugs, agrochemicals, and other bioactive molecules . Future research will likely continue to explore the synthesis, properties, and applications of new pyrazole derivatives.
Propiedades
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-7-5-6(10-11-7)8(13)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBTXVQHVFQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)


![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2818003.png)


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2818007.png)
![1-(3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2818008.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)


![3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2818012.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2818013.png)

